Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3
Overview
Description
Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3: is a stable isotope-labeled compound with the molecular formula C6H5BrD6O2 and a molecular weight of 201.09 . This compound is often used in various scientific research applications due to its unique properties and stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 typically involves the bromination of ethyl 2-methylpropionate using deuterated reagents to introduce the D3 isotopes. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is crucial in maintaining the isotopic labeling of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form ethyl 2-methyl-D3-propionate-3,3,3-D3.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products include ethyl 2-hydroxy-2-methyl-D3-propionate-3,3,3-D3 and ethyl 2-amino-2-methyl-D3-propionate-3,3,3-D3.
Reduction Reactions: The major product is ethyl 2-methyl-D3-propionate-3,3,3-D3.
Oxidation Reactions: The major product is 2-bromo-2-methyl-D3-propionic acid.
Scientific Research Applications
Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The stable isotope labeling allows for precise tracking of the compound in various chemical and biological processes .
Comparison with Similar Compounds
Ethyl 2-bromo-2-methylpropionate: Similar in structure but lacks the D3 isotopic labeling.
Ethyl 2,3-dibromopropionate: Contains an additional bromine atom, leading to different reactivity and applications.
Ethyl 3-bromopropionate: The bromine atom is located at a different position, resulting in distinct chemical properties.
Uniqueness: Ethyl 2-bromo-2-methyl-D3-propionate-3,3,3-D3 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications where precise tracking of the compound is required. The D3 isotopes provide a distinct advantage in NMR spectroscopy and metabolic studies, allowing for more accurate and detailed analysis .
Properties
IUPAC Name |
ethyl 2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWGVDEFWYNP-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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